molecular formula C9H13NO5S B009864 Epinine 3-O-sulfate CAS No. 101910-85-4

Epinine 3-O-sulfate

Cat. No. B009864
M. Wt: 247.27 g/mol
InChI Key: PSPNNLYOAMJETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epinine 3-O-sulfate is a naturally occurring compound found in the adrenal gland of mammals. It is a sulfated form of epinephrine, also known as adrenaline, which is a hormone and neurotransmitter that plays a crucial role in the body's "fight or flight" response. Epinine 3-O-sulfate has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

Epinine 3-O-sulfate exerts its effects by binding to alpha-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. This binding leads to the activation of second messenger systems, which in turn leads to various physiological responses such as vasoconstriction and increased heart rate.

Biochemical And Physiological Effects

Epinine 3-O-sulfate has been shown to have various biochemical and physiological effects, including the regulation of blood pressure and heart rate, the stimulation of lipolysis, and the modulation of insulin secretion. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Epinine 3-O-sulfate in lab experiments is its high affinity for alpha-adrenergic receptors, which makes it a useful tool for studying the physiological effects of alpha-adrenergic receptor activation. However, one limitation is that it is a relatively unstable compound and can degrade over time, which may affect the reproducibility of experiments.

Future Directions

There are several future directions for research on Epinine 3-O-sulfate. One area of interest is its potential use as a therapeutic agent for cardiovascular diseases. Another area of interest is its role in the regulation of insulin secretion and glucose metabolism, which may have implications for the treatment of diabetes. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and antioxidant effects.

Synthesis Methods

Epinine 3-O-sulfate can be synthesized through the sulfation of epinephrine using sulfur trioxide-triethylamine complex as a sulfating agent. The process involves the addition of sulfur trioxide-triethylamine complex to a solution of epinephrine in anhydrous dichloromethane, followed by the addition of triethylamine to neutralize the reaction mixture. The resulting product is then purified using column chromatography.

Scientific Research Applications

Epinine 3-O-sulfate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for alpha-adrenergic receptors, which are involved in the regulation of blood pressure and heart rate. This makes it a potential candidate for the treatment of cardiovascular diseases.

properties

CAS RN

101910-85-4

Product Name

Epinine 3-O-sulfate

Molecular Formula

C9H13NO5S

Molecular Weight

247.27 g/mol

IUPAC Name

[2-hydroxy-5-[2-(methylamino)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-8(11)9(6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14)

InChI Key

PSPNNLYOAMJETR-UHFFFAOYSA-N

SMILES

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O

Other CAS RN

101910-85-4

synonyms

epinine 3-O-sulfate
N-methyldopamine 3-O-sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.